molecular formula C22H17N3O7S3 B2778607 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate CAS No. 877642-71-2

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate

Cat. No. B2778607
CAS RN: 877642-71-2
M. Wt: 531.57
InChI Key: SOBSUFDUPPBPQN-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C22H17N3O7S3 and its molecular weight is 531.57. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Agents : Some novel compounds, including pyrazole derivatives derived from a benzo[d]thiazole nucleus, have been synthesized and found to exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds display antibacterial properties at non-cytotoxic concentrations, suggesting potential as antibacterial agents (Palkar et al., 2017).

  • Heterocyclic Synthesis : Thiophenylhydrazonoacetates have been used in the synthesis of various heterocyclic compounds, which can further broaden the scope of research in organic and medicinal chemistry (Mohareb et al., 2004).

  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, which may include structural similarities to the mentioned compound, have been synthesized and tested for cytotoxic activities against various cancer cell lines. Some of these compounds have shown potent cytotoxic effects, highlighting their potential in cancer research (Deady et al., 2003).

  • Anti-Inflammatory and Analgesic Agents : Certain novel compounds synthesized from similar structures have been evaluated for their anti-inflammatory and analgesic activities. Some of these have shown significant inhibitory activities, suggesting potential applications in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Computational Applications and Optical Properties : Pyrazole-thiophene-based amide derivatives have been synthesized and their physical properties like non-linear optical (NLO) properties have been explored. Computational applications have been used to investigate the electronic structure of these compounds, indicating potential in material sciences (Kanwal et al., 2022).

  • Nitric Oxide Synthase Inhibition : New families of pyrazoline and thiadiazoline heterocycles have been developed to inhibit nitric oxide synthase, an enzyme involved in various physiological processes. These compounds could have implications in studying diseases related to nitric oxide synthesis (Arias et al., 2018).

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O7S3/c1-29-15-6-5-12(8-16(15)30-2)20(28)32-17-10-31-13(9-14(17)26)11-34-22-25-24-21(35-22)23-19(27)18-4-3-7-33-18/h3-10H,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBSUFDUPPBPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate

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